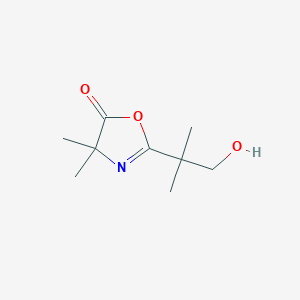
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an oxazolone ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
In industrial settings, the production of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 2-(1-Keto-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Formation of various substituted oxazolones depending on the substituent introduced.
Applications De Recherche Scientifique
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of polymers and advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.
2-Hydroxy-2-methylpropanoic acid: Another compound with a hydroxy and methyl group but lacks the oxazolone ring.
Uniqueness
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.
Propriétés
Numéro CAS |
650625-35-7 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3/c1-8(2,5-11)6-10-9(3,4)7(12)13-6/h11H,5H2,1-4H3 |
Clé InChI |
QTAIZKOINZHSRF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OC(=N1)C(C)(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



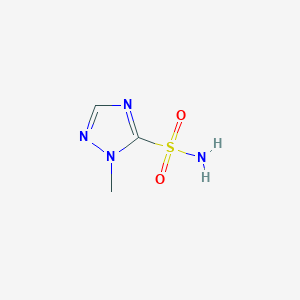
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

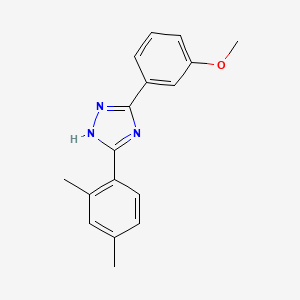
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
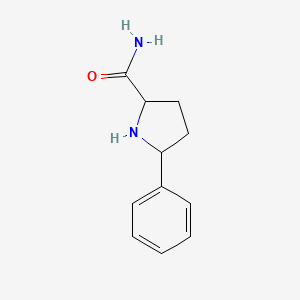
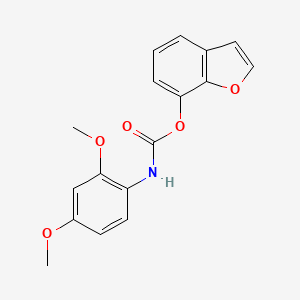
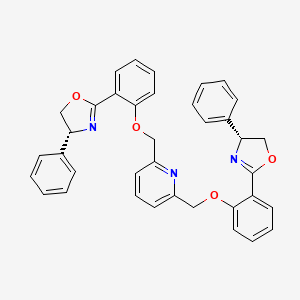
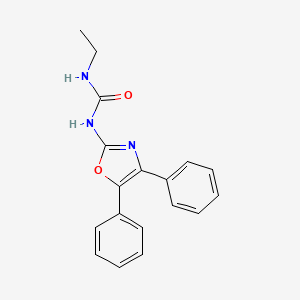
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)

